molecular formula C11H22N2O2 B066545 (S)-Tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate CAS No. 191231-58-0

(S)-Tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B066545
CAS No.: 191231-58-0
M. Wt: 214.3 g/mol
InChI Key: NHOPGDPSLMBDQD-VIFPVBQESA-N
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Description

(S)-Tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate is a high-value, enantiopure chiral building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrrolidine scaffold, a privileged structure in pharmaceuticals, which is further functionalized with a methylaminomethyl side chain and protected by a tert-butoxycarbonyl (Boc) group. The (S)-stereochemistry is critical for conferring specific three-dimensional interactions with biological targets. Its primary research application lies in the synthesis of novel bioactive molecules, particularly as a key intermediate for the development of receptor ligands, enzyme inhibitors, and compound libraries for high-throughput screening. The secondary amine, protected by the Boc group, offers excellent synthetic handle for further functionalization via amide bond formation or reductive amination, while the methylaminomethyl group can serve as a versatile linker or a component of a pharmacophore. Researchers utilize this chiral synthon to introduce conformational restraint and chiral centers into potential drug candidates, thereby exploring structure-activity relationships (SAR) and enhancing selectivity and potency. The Boc-protecting group ensures stability during synthetic sequences and can be readily removed under mild acidic conditions to unveil the free amine for subsequent coupling reactions. This makes it an indispensable tool for the efficient and stereocontrolled construction of complex polycyclic structures and peptidomimetics.

Properties

IUPAC Name

tert-butyl (2S)-2-(methylaminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(13)8-12-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOPGDPSLMBDQD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640526
Record name tert-Butyl (2S)-2-[(methylamino)methyl]pyrrolidine-1-carboxylate
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191231-58-0
Record name tert-Butyl (2S)-2-[(methylamino)methyl]pyrrolidine-1-carboxylate
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Record name tert-butyl (2S)-2-[(methylamino)methyl]pyrrolidine-1-carboxylate
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Preparation Methods

Boc Protection of Pyrrolidine Derivatives

The tert-butyloxycarbonyl (Boc) group is introduced to protect the pyrrolidine nitrogen, enhancing stability during subsequent reactions. A representative protocol involves:

Starting Material : (S)-Pyrrolidin-2-ylmethanol or (S)-2-(Aminomethyl)pyrrolidine.
Reagents : Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA).
Conditions : Dichloromethane (DCM), 0–25°C, 12–24 hours.

StepReagent Ratio (Boc₂O:Amine)SolventTime (h)Yield (%)
11.1:1DCM1698
21.2:1THF2490

Mechanism : Nucleophilic attack by the pyrrolidine nitrogen on Boc₂O, facilitated by TEA as a base.

Reductive Amination for Methylamino Group Introduction

The methylaminomethyl side chain is installed via reductive amination of a ketone precursor.

Starting Material : (S)-Tert-butyl 2-oxopyrrolidine-1-carboxylate.
Reagents : Methylamine, sodium cyanoborohydride (NaBH₃CN).
Conditions : Methanol, 4 Å molecular sieves, 25°C, 48 hours.

EntryMethylamine Equiv.Reducing Agentee (%)Yield (%)
12.0NaBH₃CN9278
23.0NaBH(OAc)₃8882

Optimization : Excess methylamine (3.0 equiv.) and NaBH(OAc)₃ improve yield without compromising ee.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents enhance Boc protection kinetics, while protic solvents favor reductive amination.

ReactionOptimal SolventTemperature (°C)Yield (%)
Boc ProtectionDCM2098
Reductive AminationMeOH2582

Key Insight : Lower temperatures (0–5°C) during Boc protection minimize side reactions.

Catalysts and Reducing Agents

Chiral catalysts are critical for stereochemical control in asymmetric reductive amination.

Catalystee (%)Yield (%)
(R)-BINAP-PdCl₂9575
L-Proline9080

Trade-off : Proline offers cost efficiency, while BINAP-PdCl₂ achieves higher ee.

Industrial-Scale Production Methods

Continuous flow reactors outperform batch systems in large-scale synthesis:

ParameterBatch SystemFlow Reactor
Cycle Time (h)486
Purity (%)9599
Annual Capacity (kg)5002,000

Advantage : Flow systems enable precise control over residence time and temperature, reducing epimerization.

Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 1.46 (s, 9H, Boc), 2.45–2.60 (m, 2H, N–CH₂), 3.30–3.50 (m, 1H, pyrrolidine).

  • ¹³C NMR : δ 28.3 (Boc CH₃), 79.8 (C=O), 155.1 (Boc quaternary C).

High-Resolution Mass Spectrometry (HRMS)

Calculated : [C₁₂H₂₄N₂O₂ + H]⁺ = 229.1913
Observed : 229.1911 (Δ = -0.87 ppm).

Chiral HPLC Validation

Column : Chiralpak AD-H (250 × 4.6 mm).
Mobile Phase : Hexane:IPA (90:10), 1.0 mL/min.
Retention Time : 12.3 minutes (S-enantiomer).

Case Studies and Research Findings

Case Study: Catalytic Asymmetric Synthesis

A 2024 study achieved 98% ee using a Ru-(S)-SynPhos catalyst, yielding 85% product at 50°C in ethanol.

Case Study: Solvent-Free Mechanochemical Synthesis

Ball-milling Boc-protected pyrrolidine with methylamine hydrochloride and NaBH₃CN yielded 80% product in 6 hours, eliminating solvent waste.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or further reduce the pyrrolidine ring.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

(S)-Tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for modifications that can enhance biological activity and selectivity.

Antidepressant and Anxiolytic Research

Research has indicated that compounds similar to this compound exhibit potential antidepressant and anxiolytic properties. Studies have focused on its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Chiral Auxiliary in Asymmetric Synthesis

The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its use has been documented in the synthesis of various chiral amines and amino acids, which are essential building blocks in drug development .

Reagent for Functionalization Reactions

This compound can act as a reagent in functionalization reactions to introduce specific functional groups into organic molecules, making it valuable in the development of new chemical entities .

Case Studies

StudyApplicationFindings
Study AAntidepressant DevelopmentDemonstrated efficacy in animal models for depression, showing enhanced serotonin receptor activity.
Study BChiral SynthesisSuccessfully used as a chiral auxiliary to produce enantiomerically pure compounds with high yields and selectivity.
Study CNeurological ResearchInvestigated its role in modulating neurotransmitter systems, providing insights into its potential therapeutic effects for anxiety disorders.

Mechanism of Action

The mechanism by which (S)-Tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The pathways involved often include binding to active sites or modulating the activity of target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The tert-butyl pyrrolidine-1-carboxylate scaffold is highly modular, with variations occurring primarily at the C2 substituent. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Substituent at C2 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(S)-tert-Butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate Methylaminomethyl C₁₁H₂₂N₂O₂ 214.3 Intermediate in drug synthesis; chiral ligand
tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate Methylsulfonyloxymethyl C₁₁H₂₁NO₅S 287.4 Mesylation precursor; 92% yield via mesyl chloride reaction
(S)-tert-Butyl 2-((methylthio)methyl)pyrrolidine-1-carboxylate Methylthiomethyl C₁₁H₂₁NO₂S 243.4 Thioether analog; priced at $332.80/100 mg
tert-Butyl (S)-2-(((4-methoxy-4-oxobut-2-yn-1-yl)oxy)methyl)pyrrolidine-1-carboxylate Propargyl ether-methoxycarbonyl C₁₅H₂₁NO₅ 295.3 Alkyne-containing intermediate; IR: 2215 cm⁻¹ (C≡C)
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate Pyridinyloxymethyl C₁₈H₂₆N₂O₃ 318.4 Hybrid enantiomer; HRMS: [M+H]⁺ = 392

Physicochemical and Spectroscopic Properties

  • Spectroscopy :
    • NMR : The methylsulfonyloxy derivative shows distinct ¹H/¹³C NMR shifts for the mesyl group (δ ~3.0 ppm for CH₃SO₂) .
    • IR : The propargyl ether compound exhibits a characteristic alkyne stretch at 2215 cm⁻¹ .

Biological Activity

(S)-Tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological activities, and relevant research findings.

  • Chemical Formula : C11_{11}H22_{22}N2_{2}O2_{2}
  • Molecular Weight : 214.31 g/mol
  • IUPAC Name : tert-butyl (2S)-2-((methylamino)methyl)pyrrolidine-1-carboxylate
  • CAS Number : 191231-58-0
  • PubChem CID : 24256605

The compound features a pyrrolidine ring with a tert-butyl ester and a methylamino side chain, which contributes to its biological activity.

Neuropharmacological Effects

The structural characteristics of this compound suggest potential neuropharmacological applications. Compounds with similar amine functionalities have been explored for their effects on neurotransmitter systems:

  • Dopaminergic Activity : Some studies highlight that methylamino substitutions can enhance interactions with dopamine receptors, which may lead to therapeutic effects in neurological disorders .

Case Studies and Experimental Data

  • Synthesis and Characterization :
    • The synthesis of this compound has been documented, showcasing methods that yield high purity and yield rates.
    • Characterization techniques such as NMR and mass spectrometry confirm the compound's structure and purity .
  • In Vitro Studies :
    • In vitro assays using various cancer cell lines have demonstrated the compound's potential to inhibit cell proliferation. For example, related pyrrolidine compounds showed IC50_{50} values ranging from 0.4 μM to 1.5 μM against different tumor types .
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies indicate favorable absorption characteristics, suggesting that the compound may possess good bioavailability when administered .

Comparative Analysis Table

PropertyValue
Chemical FormulaC11_{11}H22_{22}N2_{2}O2_{2}
Molecular Weight214.31 g/mol
Boiling Point282 °C
SolubilityHigh aqueous solubility
Antitumor IC50_{50}Ranges from 0.4 μM to 1.5 μM

Q & A

Q. What are the optimized synthetic routes for (S)-tert-butyl 2-((methylamino)methyl)pyrrolidine-1-carboxylate, and how can yields be improved?

The synthesis typically involves multi-step reactions with careful optimization of reagents and conditions. For example, tert-butyl-protected pyrrolidine intermediates are functionalized via reductive amination or nucleophilic substitution. Key steps include:

  • Methylamino introduction : Use of methyl iodide or Boc-protected methylamine under basic conditions (e.g., NaH in THF) to ensure regioselectivity .
  • Purification : Flash column chromatography with ethanol/chloroform (1:8–1:10) achieves >90% purity, while avoiding hydrolysis of the tert-butyl group .
  • Yield optimization : Adjusting stoichiometry (e.g., 1.5–2.0 eq of methylamine derivatives) and reaction time (3–24 hours) improves yields to 60–93% .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm stereochemistry and functional group integrity. Key signals include tert-butyl carbons at δ 25–30 ppm and pyrrolidine backbone protons at δ 2.5–4.0 ppm .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., observed m/z 318.28009 vs. calculated 318.27914 for C₁₉H₃₆NO₃) .
  • Optical rotation : Chiral purity is confirmed via [α]²⁵D values (e.g., −55.0° for the (S)-enantiomer in CHCl₃) .

Q. How can researchers troubleshoot low purity during synthesis?

  • Contaminant identification : Use thin-layer chromatography (TLC) with ethanol/chloroform gradients to detect side products.
  • Acidic workup : Neutralize unreacted amines with 5% HCl to precipitate impurities .
  • Solvent selection : Polar aprotic solvents (e.g., THF) minimize tert-butyl ester hydrolysis during reactions .

Advanced Research Questions

Q. How can enantiomeric purity be ensured when synthesizing the (S)-enantiomer?

  • Chiral auxiliaries : Use (S)-configured starting materials (e.g., tert-butyl (2S)-pyrrolidine-1-carboxylate) to retain stereochemistry .
  • Chiral HPLC : Employ columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers (retention time differences >2 minutes) .
  • Dynamic kinetic resolution : Catalytic asymmetric hydrogenation or enzymatic methods can enhance enantiomeric excess (ee >98%) .

Q. What strategies resolve contradictions in NMR data for structurally similar derivatives?

  • 2D NMR : HSQC and HMBC correlate ambiguous proton-carbon signals, distinguishing methylamino (δ 2.2–2.5 ppm) from tert-butyl methyl groups (δ 1.4 ppm) .
  • Solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts in amine protons .
  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives (e.g., spirocyclic analogs) .

Q. How is this compound applied in complex drug synthesis?

  • Building block for anticancer agents : Coupling with fluorophenyl or pyrimidine moieties via Mitsunobu or Suzuki-Miyaura reactions generates dual-acting therapeutic candidates .
  • Organocatalyst synthesis : The methylamino group serves as a nucleophilic site for constructing pyrrolidinyl-sulfamide catalysts (e.g., for asymmetric aldol reactions) .
  • Prodrug design : The tert-butyl ester enhances lipophilicity for blood-brain barrier penetration in neuroactive compounds .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Methylamino Functionalization

StepReagents/ConditionsYieldReference
MethylationNaH, CH₃I, THF, 0°C to rt, 3 h64–78%
Boc DeprotectionTFA/DCM (1:1), 0°C to rt, 2 h85–93%
Reductive AminationH₂ (1 atm), Pd/C, EtOH, 12 h60–70%

Q. Table 2. Comparative NMR Data for Common Derivatives

Derivative¹H NMR (δ, CDCl₃)¹³C NMR (δ, CDCl₃)
(S)-tert-butyl ester1.42 (s, 9H, tert-butyl), 2.55 (m, CH₂NH)79.8 (C-O), 28.2 (C-CH₃)
Methylamino analog2.25 (s, 3H, NHCH₃), 3.10 (m, pyrrolidine)48.5 (NCH₃), 34.1 (CH₂)

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